molecular formula C23H27N3O3S2 B2439814 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-07-8

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2439814
CAS RN: 850909-07-8
M. Wt: 457.61
InChI Key: DWILKDHTLYSWRS-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities . The compound also contains a sulfonyl group attached to a piperidine ring, which is a common motif in medicinal chemistry due to its ability to form hydrogen bonds.

Scientific Research Applications

Anticancer Activity:

  • A study synthesized derivatives of this compound and found one derivative, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide 12, showing high proapoptotic activity against melanoma cell lines with significant growth inhibition. This compound also exhibited anticancer activity with specific IC50 values against melanoma cancer cell lines (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity:

  • Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally similar to the compound , demonstrated potential as class III electrophysiological agents in cardiac applications, indicating a role in arrhythmia management (T. K. Morgan et al., 1990).

Antimicrobial and Antifungal Activity:

  • Compounds related to (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have shown efficacy in antimicrobial and antifungal activities. For example, a study synthesized various derivatives exhibiting significant antimicrobial and antifungal properties against strains like Candida albicans (I. Sych et al., 2019).

Molecular Docking and Theoretical Studies:

  • Another study involved theoretical investigations and molecular docking studies of similar sulfonamide compounds, assessing their potential as antimalarial agents and their interaction with key biological targets (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Chemosensors for Anions:

  • Research on coumarin benzothiazole derivatives, closely related to the compound , has been conducted to develop chemosensors for detecting cyanide anions, indicating its potential application in analytical chemistry (Kangnan Wang et al., 2015).

Inhibition of Human Carbonic Anhydrases:

  • A library of compounds structurally related to (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide was synthesized to evaluate their inhibitory potency towards human carbonic anhydrase isoforms. This research can be crucial in developing treatments for conditions involving these enzymes (S. Distinto et al., 2019).

properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-26-20-10-5-17(3)15-21(20)30-23(26)24-22(27)18-6-8-19(9-7-18)31(28,29)25-13-11-16(2)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILKDHTLYSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.